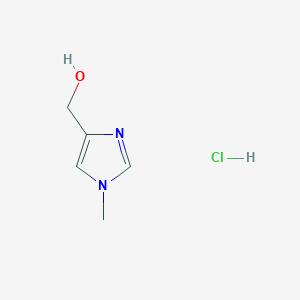![molecular formula C8H11NO B3022743 4-[(Methylamino)methyl]phenol CAS No. 78507-19-4](/img/structure/B3022743.png)
4-[(Methylamino)methyl]phenol
Vue d'ensemble
Description
4-[(Methylamino)methyl]phenol, also known as 4-(Methylaminomethyl)phenol, is a chemical compound with the molecular formula C8H11NO . It is a solid substance and is used in various applications. For instance, it is used as a hair dye and a monochrome photographic developer chemical . It is also used in the synthesis of 4[N-methyl-N(4-hydroxyphenyl)amino]-7-nitrobenzofurazan (NBFhd), a novel fluorescent sensor for reactive oxygen species .
Molecular Structure Analysis
The molecular structure of 4-[(Methylamino)methyl]phenol is represented by the linear formula C8H11NO . The compound consists of an aromatic phenol group attached to a methylamino group .Chemical Reactions Analysis
Phenols, which include 4-[(Methylamino)methyl]phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione .Physical And Chemical Properties Analysis
4-[(Methylamino)methyl]phenol is a solid substance . It has a molecular weight of 137.18 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Hair Dye
“4-[(Methylamino)methyl]phenol Sulfate” is a major component used in hair dyes . It is an aromatic reducing agent that contributes to the coloration process.
Photographic Developer
This compound is also used as a monochrome photographic developer chemical . It plays a crucial role in the development process of black and white photography.
Corrosion Inhibitor
“4-[(Methylamino)methyl]phenol Sulfate” can be used as a corrosion inhibitor . It helps protect metal surfaces from corrosion, extending the lifespan of the material.
Contaminant Detection
It is used as a reagent in several reactions employed to determine the levels of contaminants . This makes it valuable in environmental monitoring and pollution control.
Drug Detection
This compound is also used in the detection of drugs . It can be used in various means, particularly by electrochemical or spectrophotometric methods.
Preparation of Silver Nanomaterials
“4-[(Methylamino)methyl]phenol Sulfate” is used as an organic reducing agent to prepare silver nanomaterials . These nanomaterials have applications in various fields like electronics, medicine, and environmental science.
Synthesis of Fluorescent Sensor
“4-[(Methylamino)methyl]phenol hemisulfate salt” can be used in the synthesis of 4 [N-methyl-N (4-hydroxyphenyl)amino]-7-nitrobenzofurazan (NBFhd), a novel fluorescent sensor for reactive oxygen species . This sensor can be used in biological and medical research to detect and measure reactive oxygen species.
Crystallography
In crystallography, this compound can be used to grow suitable crystals for X-ray diffraction studies . This helps in determining the molecular structure of complex compounds.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-[(Methylamino)methyl]phenol is the quorum regulator SarA of Staphylococcus aureus . This regulator plays a crucial role in up-regulating the expression of many virulence factors, including biofilm formation, which mediates pathogenesis and evasion of the host immune system .
Mode of Action
4-[(Methylamino)methyl]phenol interacts with its target, the SarA protein, inhibiting its production or blocking its function . This interaction leads to the down-regulation of biofilm and virulence factors .
Biochemical Pathways
The affected pathways are those involved in the formation of biofilms and the expression of virulence factors in Staphylococcus aureus . The downstream effects include a significant reduction in the expression of representative virulence genes like fnbA, hla, and hld that are governed under Staphylococcus aureus quorum sensing .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 4-[(Methylamino)methyl]phenol’s action include the inhibition of biofilm formation and the down-regulation of virulence genes in Staphylococcus aureus . Interestingly, this compound shows negligible antimicrobial activity but markedly reduces the minimum inhibitory concentration of conventional antibiotics when used in combination .
Propriétés
IUPAC Name |
4-(methylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-6-7-2-4-8(10)5-3-7/h2-5,9-10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMYXVFAOJGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methylamino)methyl]phenol | |
CAS RN |
78507-19-4 | |
| Record name | 4-[(methylamino)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B3022683.png)